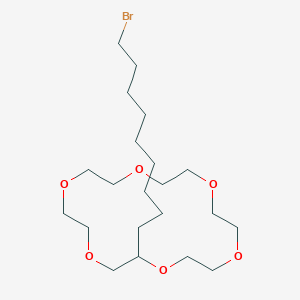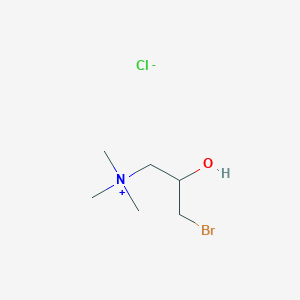
3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride: is a quaternary ammonium compound with a bromine and hydroxyl functional group. This compound is known for its diverse applications in organic chemistry, particularly in the synthesis of various polymers and surfactants. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride typically involves the reaction of 3-bromopropylamine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Bromopropylamine+Trimethylamine→3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted ammonium compounds.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a monomer in the synthesis of hydrophilic-hydrophobic block copolymers.
Surfactants: Acts as a surfactant in the synthesis of ultrathin nano scrolls.
Biology:
Cellular Studies: Utilized in the study of cellular uptake and transport mechanisms due to its quaternary ammonium structure.
Medicine:
Drug Delivery: Explored as a potential carrier for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Anion Exchange Membranes: Used in the preparation of anion exchange membranes for applications in fuel cells and water treatment.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride involves its interaction with various molecular targets through its quaternary ammonium group. This group can form ionic bonds with negatively charged molecules, facilitating the transport and delivery of these molecules across cellular membranes. The bromine and hydroxyl groups also allow for further chemical modifications, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
- 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Comparison:
- 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide: Similar structure but lacks the hydroxyl group, making it less versatile in certain chemical reactions.
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride: Contains a carboxyl group, providing different chemical properties and applications compared to the hydroxyl group.
Uniqueness: The presence of both bromine and hydroxyl groups in 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride makes it a unique compound with a wide range of applications in various fields, from polymer synthesis to drug delivery.
Properties
CAS No. |
105463-53-4 |
|---|---|
Molecular Formula |
C6H15BrClNO |
Molecular Weight |
232.54 g/mol |
IUPAC Name |
(3-bromo-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H15BrNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DUJRJZCLDOPFGP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(CBr)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


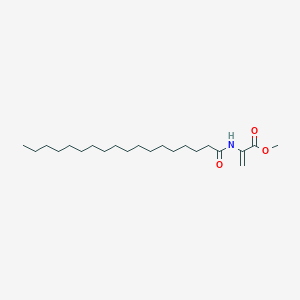
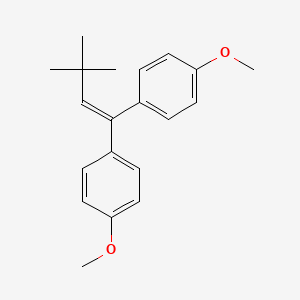
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
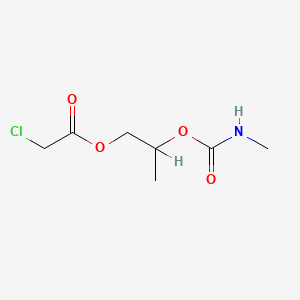
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
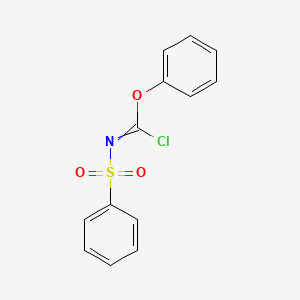
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
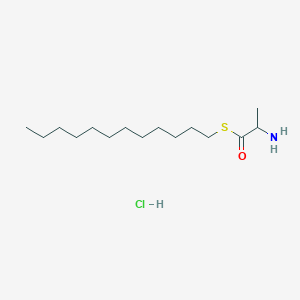
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
